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Compound of Interest

Compound Name: R-348 choline

Cat. No.: B610397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The landscape of Janus kinase (JAK) inhibitors for the treatment of autoimmune and

inflammatory diseases is rapidly evolving. This guide provides a comparative overview of R-
348 choline, a selective JAK3 and spleen tyrosine kinase (Syk) inhibitor, alongside other

prominent JAK inhibitors. The information is intended to assist researchers and drug

development professionals in evaluating the performance and characteristics of these

compounds based on available preclinical and clinical data.

Introduction to R-348
R-348 is a prodrug that is converted in vivo to its active metabolite, R333. It has been

investigated for its potential therapeutic effects in various immune-mediated conditions,

including rheumatoid arthritis, psoriasis, and dry eye disease.[1] R-348 is distinguished by its

dual inhibition of both JAK3 and Syk, two key enzymes in intracellular signaling pathways that

regulate immune cell function.

Quantitative Comparison of JAK Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The

following table summarizes the reported IC50 values for R-348's active metabolite (R333) and

other representative JAK inhibitors against the four members of the JAK family: JAK1, JAK2,

JAK3, and TYK2. It is important to note that direct cross-trial comparisons should be made with

caution due to potential variations in assay conditions.
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Table 1: In Vitro Enzymatic IC50 Values of Selected JAK Inhibitors (nM)

Inhibitor JAK1 JAK2 JAK3 TYK2
Primary
Target(s)

R333 (active

metabolite of

R-348)

Data not

publicly

available

Data not

publicly

available

Potent

inhibitor[1]

Data not

publicly

available

JAK3, Syk

Tofacitinib 112[2] 20[2] 1[2] 42[3]

Pan-JAK

(preferential

for JAK1/3)

Baricitinib 5.9[4] 5.7[4] >400 53 JAK1/2

Upadacitinib 43 200 >1000 >1000
Selective

JAK1

Filgotinib 10[5] 28[5] 810 116
Selective

JAK1

Ruxolitinib 3.3[2] 2.8[2] 428 19 JAK1/2

Ritlecitinib >10,000[5] >10,000[5] 33.1[5] >10,000
Selective

JAK3

Note: IC50 values can vary between different studies and assay conditions. The data

presented here is for comparative purposes. Specific IC50 values for R333 against all JAK

isoforms are not readily available in the public domain, though it is described as a potent JAK3

inhibitor.

Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the

following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental

workflow for determining inhibitor potency.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pubmed.ncbi.nlm.nih.gov/18360272/
https://www.researchgate.net/figure/Cell-type-dependent-and-pSTAT-dependent-variations-in-inhibition-of-cytokine-signaling-by_fig2_370496169
https://www.researchgate.net/figure/Cell-type-dependent-and-pSTAT-dependent-variations-in-inhibition-of-cytokine-signaling-by_fig2_370496169
https://www.researchgate.net/figure/Cell-type-dependent-and-pSTAT-dependent-variations-in-inhibition-of-cytokine-signaling-by_fig2_370496169
https://pmc.ncbi.nlm.nih.gov/articles/PMC10404561/
https://www.researchgate.net/figure/Summary-of-half-maximal-inhibitory-concentration-IC50-of-oral-JAK-inhibitors_tbl2_354357383
https://www.researchgate.net/figure/Summary-of-half-maximal-inhibitory-concentration-IC50-of-oral-JAK-inhibitors_tbl2_354357383
https://www.abmole.com/pharmacological/jak.html
https://www.abmole.com/pharmacological/jak.html
https://www.researchgate.net/figure/Cell-type-dependent-and-pSTAT-dependent-variations-in-inhibition-of-cytokine-signaling-by_fig2_370496169
https://www.researchgate.net/figure/Cell-type-dependent-and-pSTAT-dependent-variations-in-inhibition-of-cytokine-signaling-by_fig2_370496169
https://www.abmole.com/pharmacological/jak.html
https://www.abmole.com/pharmacological/jak.html
https://www.abmole.com/pharmacological/jak.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: The JAK-STAT Signaling Pathway
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Figure 2: In Vitro Kinase Assay Workflow
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Figure 3: Classification of JAK Inhibitors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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